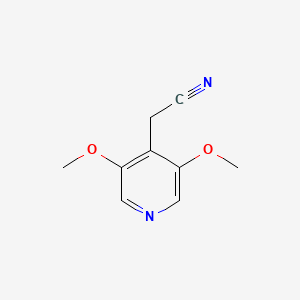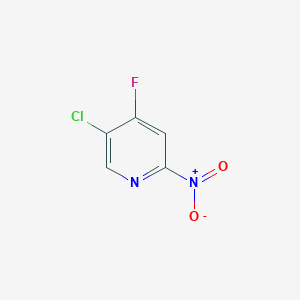![molecular formula C8H8O3 B13024119 4,10-Dioxatricyclo[5.2.1.02,6]decan-8-en-3-one](/img/structure/B13024119.png)
4,10-Dioxatricyclo[5.2.1.02,6]decan-8-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one is a chemical compound with the molecular formula C8H8O3. It is also known by its alternative name, 4,7-Epoxy-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one . This compound is characterized by its unique tricyclic structure, which includes an epoxide and a lactone ring. It is a white to almost white powder or crystal with a melting point of approximately 93°C .
Méthodes De Préparation
The synthesis of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one typically involves the reaction of suitable precursors under specific conditions. One common synthetic route includes the cyclization of a suitable diene with an epoxide in the presence of a catalyst. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions and moisture-sensitive conditions to maintain the integrity of the product .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The compound is usually stored under inert gas to prevent degradation .
Analyse Des Réactions Chimiques
4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide ring to a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The lactone ring can also participate in hydrolysis reactions, releasing active intermediates that interact with cellular pathways .
Comparaison Avec Des Composés Similaires
4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one can be compared with other similar compounds, such as:
4,7-Epoxy-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one: This compound shares a similar structure but may have different reactivity and applications.
7-Oxabicyclo[2.2.1]heptane-5-ene-2,3-dicarboxylic anhydride: This compound has a related bicyclic structure and is used in different chemical reactions and applications.
The uniqueness of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one lies in its specific tricyclic structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H8O3 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
(1R,7S)-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-3-one |
InChI |
InChI=1S/C8H8O3/c9-8-7-4(3-10-8)5-1-2-6(7)11-5/h1-2,4-7H,3H2/t4?,5-,6+,7?/m0/s1 |
Clé InChI |
KIAQKKYOUVIGII-BJBIKLFWSA-N |
SMILES isomérique |
C1C2[C@@H]3C=C[C@H](C2C(=O)O1)O3 |
SMILES canonique |
C1C2C3C=CC(C2C(=O)O1)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


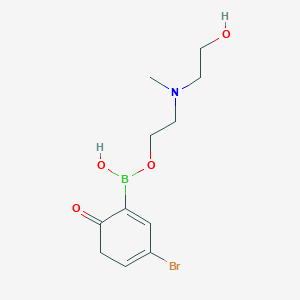

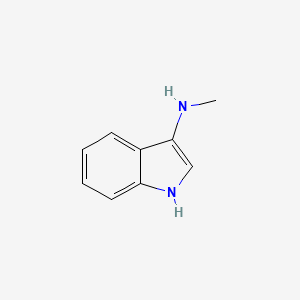
![2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B13024053.png)
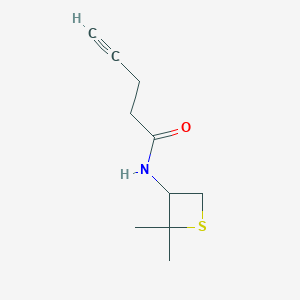

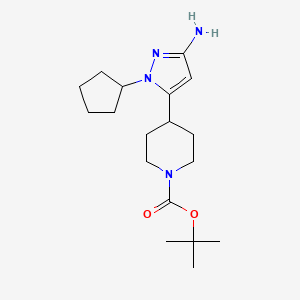

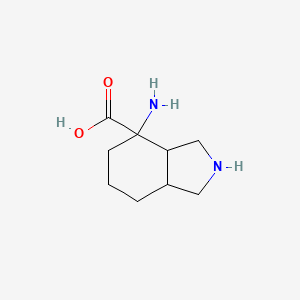
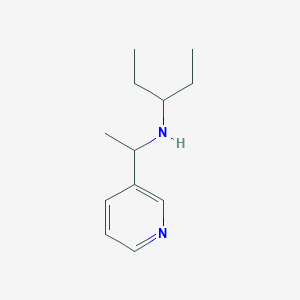
![5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13024098.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride](/img/structure/B13024106.png)
